
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities.
作用机制
The mechanism of action of 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects. Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Moreover, it has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in various research fields. Moreover, the compound is relatively easy to synthesize, and its purity can be easily confirmed using analytical techniques such as HPLC and NMR.
However, one of the limitations of using 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects on certain cell types, and caution should be taken when handling and using the compound.
未来方向
There are several future directions for the research on 2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile. One area of interest is the development of more potent and selective analogs of the compound. This could lead to the discovery of new drugs for the treatment of various diseases.
Another area of research is the investigation of the compound's mechanism of action. Understanding how the compound exerts its biological activities could lead to the development of more effective drugs.
Moreover, the compound's potential as an antiviral agent warrants further investigation. With the current COVID-19 pandemic, the development of new antiviral drugs is of utmost importance.
Conclusion:
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile is a versatile compound that has shown promise in various scientific research applications. Its broad range of biological activities makes it a valuable tool for researchers in various fields. However, caution should be taken when handling and using the compound due to its potential toxicity. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a drug candidate.
合成方法
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile can be synthesized using various methods. One of the most common methods involves the reaction of 2-methyl-6-nitropyridine-3-carbonitrile with piperidine-1-carboxylic acid in the presence of a reducing agent such as hydrazine hydrate. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学研究应用
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile has been extensively studied for its biological activities. It has been found to exhibit antitumor, anti-inflammatory, and antimicrobial properties. The compound has also been shown to possess potential as an antiviral agent. Moreover, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-10-11(9-14)5-6-12(15-10)13(17)16-7-3-2-4-8-16/h5-6H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLZGKMJHRSLMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)N2CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(piperidine-1-carbonyl)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


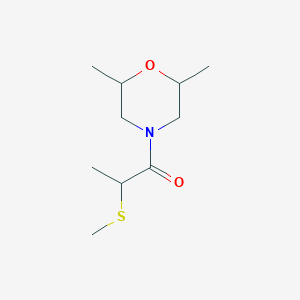
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)

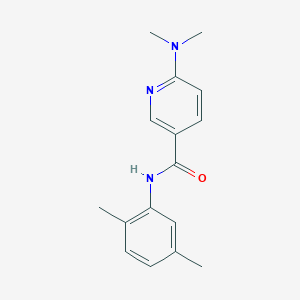
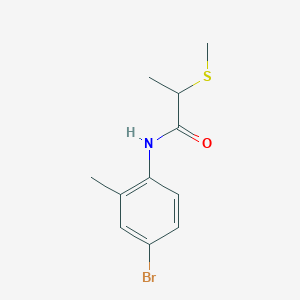
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)

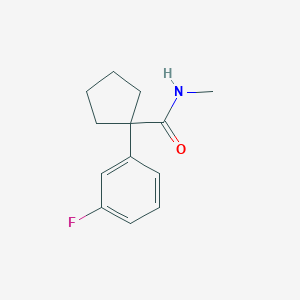
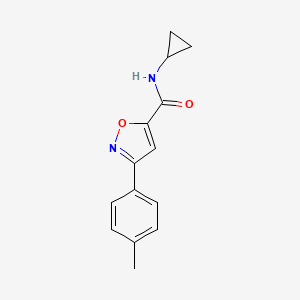
![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
